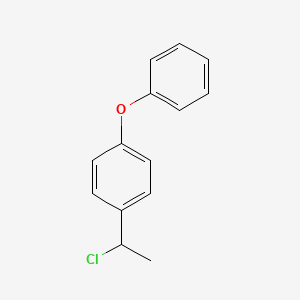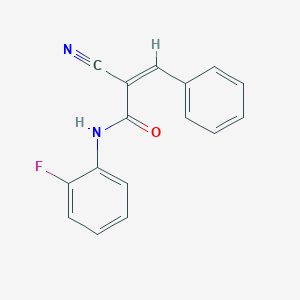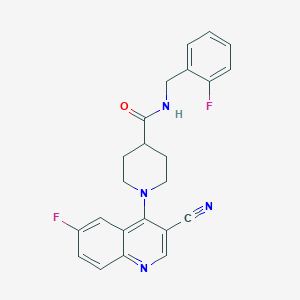
1-(1-Chloroethyl)-4-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Chloroethyl chloroformate” is a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents . They are listed as extremely hazardous substances .
Synthesis Analysis
The synthesis of “1-Chloroethyl chloroformate” involves the reaction of acetaldehyde with pyridine and trichloromethyl chloroformate. The temperature is maintained for 2 hours between 20° and 25° C after the chloroformate has been added. The NMR analysis of the reaction medium at this time indicates that the final product has been formed with a yield of 96.3% .
Molecular Structure Analysis
The molecular structure of “1-Chloroethyl chloroformate” was built using molecular simulation technology, MS (Materials Studio). The molecular structure was then optimized in the way of relaxation .
Physical And Chemical Properties Analysis
“1-Chloroethyl chloroformate” has a chemical formula of C3H4Cl2O2 and a molar mass of 142.96 g·mol −1 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science
Studies have explored the synthesis and potential applications of various benzoxy compounds and their derivatives. For instance, the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and their conversion to octasubstituted phthalocyanines indicate the role of similar compounds in producing materials with specific optical properties (Wöhrle et al., 1993). This approach could be relevant for the development of novel materials for electronics or photonics, leveraging the chemical structure of 1-(1-Chloroethyl)-4-phenoxybenzene for specific functionalities.
Electrochemical Applications
Research on the electrochemical reduction of nitrobenzene derivatives has shown that these reactions can produce valuable organic compounds, such as 1-nitro-2-vinylbenzene and 1H-Indole, under specific conditions (Du & Peters, 2010). This highlights the potential of 1-(1-Chloroethyl)-4-phenoxybenzene in electrochemical synthesis, where it could serve as a precursor for manufacturing industrially significant chemicals or as an intermediate in organic synthesis.
Environmental Studies
The investigation of the reduction of environmental pollutants, such as methyl triclosan, through electrochemical methods provides insights into the degradation of chloro- and phenoxy- compounds in water (Peverly et al., 2014). This research suggests potential environmental applications for 1-(1-Chloroethyl)-4-phenoxybenzene, such as in water treatment technologies or in studies of the environmental fate of chlorinated organic compounds.
Photocatalysis and Organic Synthesis
The photocatalytic activities of benzoic compounds, including the generation of hydroxylated products, underscore the potential of 1-(1-Chloroethyl)-4-phenoxybenzene in photocatalysis (Palmisano et al., 2007). This application could be particularly relevant in organic synthesis, where the selective hydroxylation of aromatic compounds is a critical step in the production of pharmaceuticals, agrochemicals, and other high-value chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target tertiary amines . Tertiary amines are important functionalities present in many natural products and synthetically derived pharmaceuticals .
Mode of Action
It’s suggested that the compound might undergo a stepwise s n 1 reaction . The first step of this process involves breaking the C-Cl bond, where the electrons in that bond become a lone pair on the chlorine atom .
Biochemical Pathways
Based on its potential interaction with tertiary amines , it could be inferred that it may influence pathways involving these molecules
Pharmacokinetics
The compound’s molecular weight of 175055 Da suggests that it could potentially be absorbed and distributed in the body. The exact impact on bioavailability would need further investigation.
Result of Action
Given its potential interaction with tertiary amines , it could potentially influence cellular processes involving these molecules
Action Environment
It’s known that reaction conditions can significantly influence the rate and outcome of chemical reactions . Therefore, factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action.
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-chloroethyl)-4-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDHEENRYMLUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloroethyl)-4-phenoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2989908.png)
![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2989909.png)
![1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2989911.png)
![N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2989912.png)
![3-Methyl-4-[(4-morpholin-4-ylphenyl)diazenyl]-1-phenylpyrazol-5-ol](/img/structure/B2989913.png)

![methyl 2-(4-((2-((2,3-dihydro-1H-inden-1-yl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2989918.png)
![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)
![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989921.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2989923.png)
![N-benzhydryl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2989925.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2989928.png)
![(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2989929.png)